molecular formula C12H16BrNO3 B14768424 3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14768424
M. Wt: 302.16 g/mol
InChI Key: LIHFLEHNKCHGHD-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple stepsThe final steps involve the formation of the amide bond through the reaction of the intermediate with methoxy and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine atom and hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the presence of both methoxy and methyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C12H16BrNO3/c1-8-6-9(4-5-10(8)13)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3

InChI Key

LIHFLEHNKCHGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)N(C)OC)O)Br

Origin of Product

United States

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